molecular formula C16H18ClFN4O2 B12920958 N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine CAS No. 825647-52-7

N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine

Cat. No.: B12920958
CAS No.: 825647-52-7
M. Wt: 352.79 g/mol
InChI Key: WTIQJXHJBNNLIW-LBPRGKRZSA-N
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Description

(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the addition of the amino and methylpentanoic acid groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

825647-52-7

Molecular Formula

C16H18ClFN4O2

Molecular Weight

352.79 g/mol

IUPAC Name

(2S)-2-[[4-chloro-6-(3-fluoroanilino)pyrimidin-2-yl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H18ClFN4O2/c1-9(2)6-12(15(23)24)20-16-21-13(17)8-14(22-16)19-11-5-3-4-10(18)7-11/h3-5,7-9,12H,6H2,1-2H3,(H,23,24)(H2,19,20,21,22)/t12-/m0/s1

InChI Key

WTIQJXHJBNNLIW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F

Origin of Product

United States

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